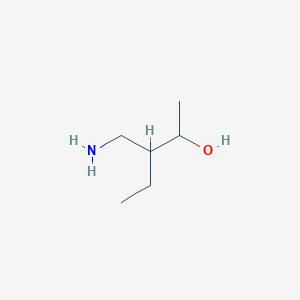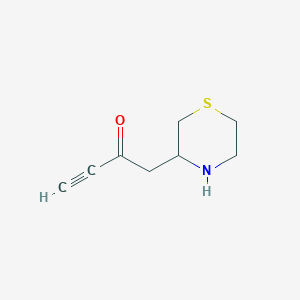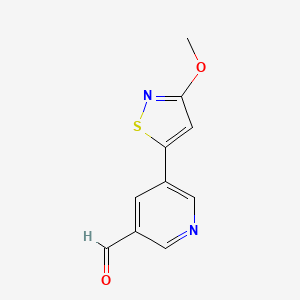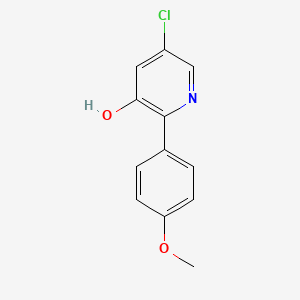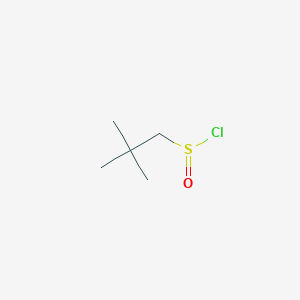
(2R,4R)-4-(3,4-Dimethoxyphenyl)-2-(iodomethyl)oxolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,4R)-4-(3,4-Dimethoxyphenyl)-2-(iodomethyl)oxolane is a chiral compound that features a unique combination of a dimethoxyphenyl group and an iodomethyl group attached to an oxolane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4R)-4-(3,4-Dimethoxyphenyl)-2-(iodomethyl)oxolane typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dimethoxybenzaldehyde and ®-glycidol.
Formation of the Oxolane Ring: The oxolane ring is formed through a cyclization reaction, often involving the use of a strong acid catalyst.
Introduction of the Iodomethyl Group: The iodomethyl group is introduced via an iodination reaction, which can be achieved using reagents such as iodine and a suitable oxidizing agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.
化学反応の分析
Types of Reactions
(2R,4R)-4-(3,4-Dimethoxyphenyl)-2-(iodomethyl)oxolane can undergo various chemical reactions, including:
Substitution Reactions: The iodomethyl group can participate in nucleophilic substitution reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction of the oxolane ring or the aromatic ring can lead to the formation of different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Typical conditions involve the use of polar aprotic solvents and mild heating.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted oxolanes, while oxidation can produce ketones or carboxylic acids.
科学的研究の応用
(2R,4R)-4-(3,4-Dimethoxyphenyl)-2-(iodomethyl)oxolane has several scientific research applications:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including anti-cancer and anti-inflammatory activities.
Materials Science: It is used in the development of novel materials with unique electronic or optical properties.
Biological Studies: The compound is studied for its interactions with biological macromolecules and its potential as a biochemical probe.
作用機序
The mechanism of action of (2R,4R)-4-(3,4-Dimethoxyphenyl)-2-(iodomethyl)oxolane involves its interaction with specific molecular targets. The iodomethyl group can form covalent bonds with nucleophilic sites on proteins or nucleic acids, leading to modulation of their function. The dimethoxyphenyl group can participate in π-π interactions with aromatic residues in proteins, further influencing biological activity.
類似化合物との比較
Similar Compounds
(2R,4R)-4-(3,4-Dimethoxyphenyl)-2-(bromomethyl)oxolane: Similar structure but with a bromomethyl group instead of an iodomethyl group.
(2R,4R)-4-(3,4-Dimethoxyphenyl)-2-(chloromethyl)oxolane: Similar structure but with a chloromethyl group instead of an iodomethyl group.
(2R,4R)-4-(3,4-Dimethoxyphenyl)-2-(hydroxymethyl)oxolane: Similar structure but with a hydroxymethyl group instead of an iodomethyl group.
Uniqueness
The uniqueness of (2R,4R)-4-(3,4-Dimethoxyphenyl)-2-(iodomethyl)oxolane lies in the presence of the iodomethyl group, which imparts distinct reactivity compared to its bromo, chloro, and hydroxy analogs. The iodomethyl group is more reactive in nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis.
特性
分子式 |
C13H17IO3 |
|---|---|
分子量 |
348.18 g/mol |
IUPAC名 |
(2R,4R)-4-(3,4-dimethoxyphenyl)-2-(iodomethyl)oxolane |
InChI |
InChI=1S/C13H17IO3/c1-15-12-4-3-9(6-13(12)16-2)10-5-11(7-14)17-8-10/h3-4,6,10-11H,5,7-8H2,1-2H3/t10-,11+/m0/s1 |
InChIキー |
QYYRUAJTLBZELG-WDEREUQCSA-N |
異性体SMILES |
COC1=C(C=C(C=C1)[C@H]2C[C@@H](OC2)CI)OC |
正規SMILES |
COC1=C(C=C(C=C1)C2CC(OC2)CI)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





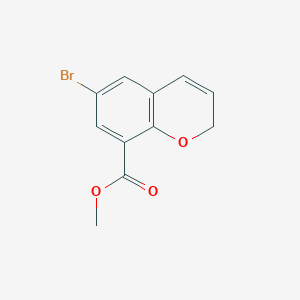

amine](/img/structure/B13177887.png)
